molecular formula C8H8O2 B1330486 3-Hydroxy-4-methylbenzaldehyde CAS No. 57295-30-4

3-Hydroxy-4-methylbenzaldehyde

Cat. No.: B1330486
CAS No.: 57295-30-4
M. Wt: 136.15 g/mol
InChI Key: DHVJHJQBQKKPNB-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H8O2. It is a derivative of benzaldehyde, featuring a hydroxyl group (-OH) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

3-Hydroxy-4-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases and hydrazones. These reactions involve the condensation of this compound with amines or hydrazines, leading to the formation of imines or hydrazones, respectively . The compound interacts with various enzymes and proteins, including those involved in oxidative stress response pathways. For instance, it has been shown to disrupt the antioxidation systems in fungal cells, targeting enzymes such as superoxide dismutases and glutathione reductase .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways and gene expression, particularly in fungal cells. The compound disrupts cellular redox homeostasis, leading to oxidative stress and subsequent cell death . This disruption is achieved through the inhibition of antioxidation enzymes, which are crucial for maintaining cellular redox balance. Additionally, this compound has been shown to enhance the efficacy of conventional antifungal agents by acting as a chemosensitizer .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits key antioxidation enzymes, leading to an accumulation of reactive oxygen species (ROS) within the cell . This increase in ROS levels results in oxidative damage to cellular components, including lipids, proteins, and DNA. The compound also forms Schiff bases and hydrazones through condensation reactions with amines and hydrazines, which can further modulate cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been shown to cause sustained oxidative stress in cells, leading to chronic cellular damage and apoptosis . These effects are particularly pronounced in in vitro studies, where controlled conditions allow for precise monitoring of cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to induce mild oxidative stress, which can be beneficial in certain therapeutic contexts . At higher doses, this compound can cause significant toxicity, leading to severe oxidative damage and cell death . Threshold effects have been noted, where a critical concentration of the compound is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. The compound is metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its conversion to less toxic metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . The compound may also interact with specific transporters and binding proteins that facilitate its movement within the cell . Localization and accumulation of this compound in certain cellular compartments can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily found in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress response . Post-translational modifications and targeting signals may direct this compound to specific organelles, such as mitochondria, where it can exert its effects on cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 4-methylbenzaldehyde using suitable oxidizing agents. Another method includes the formylation of 3-hydroxy-4-methylphenol. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale chemical processes that ensure high yield and purity. The production involves controlled reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The hydroxyl and aldehyde groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions.

Major Products Formed

    Oxidation: 3-Hydroxy-4-methylbenzoic acid.

    Reduction: 3-Hydroxy-4-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3-Hydroxy-4-methylbenzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its use in developing new drugs and therapeutic agents.

    Industry: It serves as a precursor in the manufacture of fragrances, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methylbenzaldehyde
  • 3-Hydroxy-4-methoxybenzaldehyde
  • 4-Hydroxybenzaldehyde

Uniqueness

3-Hydroxy-4-methylbenzaldehyde is unique due to the specific positioning of its hydroxyl and methyl groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-hydroxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-2-3-7(5-9)4-8(6)10/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVJHJQBQKKPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014227
Record name 3-hydroxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57295-30-4
Record name 3-hydroxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-methylbenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-hydroxy-o-tolualdehyde; 6-hydroxy-m-tolualdehyde; and
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 3-hydroxy-4-methylbenzoic acid (15.22 g, 0.1 mole) in THF (250 mL) was added borane.dimethylsulfide (32.0 mL of a 10.0M solution, 0.32 mole) dropwise. Upon completion of addition, the reaction was stirred for 18 hrs. It was then quenched dropwise by the slow addition of aqueous 10% HCl (250 mL) and extracted with ethylacetate (3×250 mL). The organics were combined, dried with MgSO4 and concentrated. The resulting residue was taken up in CH2Cl2 (500 mL) and pyridinium dichromate (45.15 g, 0.12 mole) was added. The resulting mixture was stirred for 48 hrs. It was then filtered through Celite and concentrated. The resulting residue was chromatographed (silica gel, ether:hexanes, 30:70) to afford 4.55 g of 3-hydroxy-4-methylbenzaldehyde as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 3-Hydroxy-4-methylbenzaldehyde in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles?

A1: The research demonstrates the use of this compound as a key precursor in a multi-step synthesis of various 2,3-dihydro-1H-pyrrolo[1,2-a]indole derivatives []. Specifically, it is transformed into 2-bromo-5-methoxy-4-methylphenylacetonitrile in four steps. This compound then reacts with 2-methoxy-Δ1-pyrroline to yield α-(2-bromo-5-methoxy-4-methylphenyl)-α-pyrrolidin-2-ylideneacetonitrile, a crucial intermediate. Further reactions on this intermediate ultimately lead to the desired 2,3-dihydro-1H-pyrrolo[1,2-a]indole structures. This highlights the synthetic utility of this compound in accessing this class of potentially bioactive compounds.

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